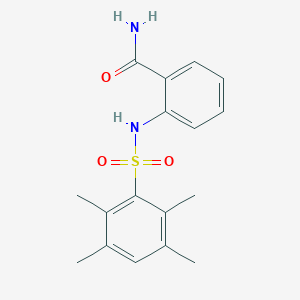
5-Nitroso-salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitroso-salicylate, also known as 5-NS, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of salicylic acid and has been found to possess various biochemical and physiological effects. The compound has been synthesized through different methods and has been extensively studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Kinetic and Safety Assessment
5-Nitroso-salicylate is produced through the nitration process of salicylic acid, which has been studied for its thermokinetic and safety aspects. This process is crucial for producing the intermediate 5-nitrosalicylic acid, and the study highlights the potential of runaway phenomena due to polynitration reactions (Andreozzi et al., 2006).
Synthesis Techniques
Research on 5-Nitroso-salicylate includes the synthesis of methyl 5-nitrosalicylate using nitric acid catalyzed by a specific compound supported on silica gel. This study explored various conditions to optimize the yield and efficiency of the process (Shen Aibao, 2011).
Conversion into Nanoporous Carbons
A study on the conversion of 5-[(4-nitrophenyl)azo]salicylate–metal complexes into nitrogen-doped nanoporous carbons showcased its application in supercapacitor technology. This transformation results in materials with significant electrochemical performance, expanding its potential in energy storage applications (Chen et al., 2014).
Chemical Characterization
There's ongoing research into the tautomerism of salicylate derivatives, including 5-[(nitrophenyl)diazenyl]salicylate anions, which are used as dyes. These studies offer insights into the structural aspects and chemical behavior of these compounds (Yatsenko & Paseshnichenko, 2016).
Improved Synthesis Processes
An improved synthesis process for 3-Nitrosalicylic Acid, which involves the production of 5-nitrosalicylic acid, has been developed, focusing on yield and purity. This process represents an advancement in the efficient production of these compounds (Hummel et al., 2010).
Solubility Studies
Studies on the solubility of 5-Nitro- and 3-Nitrosalicylic Acids in acetic acid/nitric acid mixtures provide valuable data for the batch production of 5-nitrosalicylic acid. This research helps in understanding the behavior of these compounds in various solvent systems (Andreozzi et al., 2007).
Application in Pharmacology
Though not directly related to drug use, research has shown the synthesis of mesalazine, used in pharmacology, starting from 5-nitro-salicylic-acid. This showcases the compound's role as an intermediate in pharmaceutical synthesis (Qin, 2005).
Nitration Reaction Study
A study on the nitration reaction between Methyl Salicylate and Iron(III) Nitrate, yielding 5-nitrosalicylate, helps understand the reaction's regioselectivity and efficiency. This contributes to the broader understanding of nitration processes in organic chemistry (Liu Yan, 2010).
Biochemical Research
Biochemical research involving salicylate hydroxylases, like salicylate 5-hydroxylase from Ralstonia sp., highlights the role of salicylate derivatives in bacterial degradation pathways. This research contributes to our understanding of environmental biodegradation processes (Fang & Zhou, 2013).
Plant Disease Resistance
Research on the structure-activity profile of salicylate derivatives, including 5-nitrosalicylic acid, in inducing systemic acquired resistance in plants offers insights into agricultural applications and plant disease management strategies (Safari et al., 2013).
Propiedades
Número CAS |
15516-60-6 |
|---|---|
Fórmula molecular |
C7H12ClN3O2 |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
2-hydroxy-5-nitrosobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-6-2-1-4(8-12)3-5(6)7(10)11/h1-3,9H,(H,10,11) |
Clave InChI |
UNQLIDLZZNHURS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1N=O)C(=O)O)O |
Sinónimos |
5-Nitroso-salicylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)





![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



